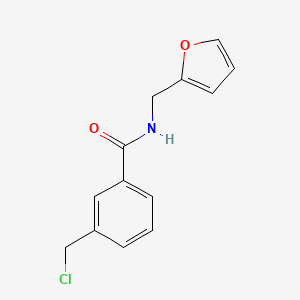

3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide

Description

3-(Chloromethyl)-N-(furan-2-ylmethyl)benzamide (CAS: see ) is a benzamide derivative featuring a chloromethyl (–CH₂Cl) substituent at the 3-position of the benzene ring and a furan-2-ylmethylamine group attached via an amide bond. Its synthesis typically involves coupling 3-(chloromethyl)benzoyl chloride with furfurylamine, as demonstrated in analogous syntheses of benzamides (e.g., 4-(chloromethyl)-N-(furan-2-ylmethyl)benzamide in ).

Propriétés

IUPAC Name |

3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVXAIHKJMJPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Chloromethyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzamide structure with a chloromethyl group and a furan moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves reactions that introduce the chloromethyl and furan groups onto a benzamide scaffold, allowing for modifications that can influence its pharmacological properties.

Anticancer Properties

Recent studies have reported the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 2.01 | Induction of apoptosis |

| Compound B | HT29 (Colon Cancer) | 1.5 | Inhibition of cell proliferation |

| Compound C | A549 (Lung Cancer) | 0.5 | Cell cycle arrest at G1 phase |

These results suggest that modifications in the benzamide structure, particularly the introduction of halogen groups like chlorine, can enhance anticancer activity by improving selectivity and potency against tumor cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt cell cycle progression, particularly at the G1 phase, thereby preventing cancer cell proliferation .

- Targeting Specific Pathways : Research indicates that these compounds may interact with key proteins involved in cancer progression, such as importin β1, which is crucial for nuclear transport processes .

Case Studies

Several case studies highlight the efficacy of benzamide derivatives in preclinical models:

- Study on Human Melanoma : A derivative similar to this compound showed selective cytotoxicity against melanoma cells compared to normal cells, indicating a favorable therapeutic index .

- Zebrafish Embryo Model : Toxicity assessments using zebrafish embryos revealed that certain structural modifications reduced toxicity while maintaining anticancer efficacy, underscoring the importance of structure-activity relationships in drug design .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide is in the development of anticancer agents. Compounds with similar structural motifs have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Research indicates that benzamide derivatives can effectively inhibit HDACs, leading to apoptosis in cancer cells . The chloromethyl group in this compound may enhance its reactivity towards biological targets, potentially increasing its efficacy as an anticancer agent.

Antimicrobial Properties

The furan moiety is known for its antimicrobial properties. Studies have shown that compounds containing furan rings exhibit significant antibacterial and antifungal activities. The incorporation of the furan-2-ylmethyl group into the benzamide structure may enhance these properties, making it a candidate for further investigation as an antimicrobial agent .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it valuable for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Reactions and Transformations

The compound can undergo several chemical transformations, such as:

- Alkylation Reactions: The chloromethyl group can be replaced with alkyl groups through nucleophilic substitution, leading to derivatives with varied biological activities.

- Cyclization Reactions: The furan moiety can participate in cyclization reactions, forming new heterocyclic compounds that may exhibit enhanced pharmacological properties .

Material Science

Polymer Chemistry

In material science, compounds like this compound can be used to synthesize polymers with specific properties. The functional groups present allow for cross-linking reactions that can improve material strength and thermal stability. Research into polymer composites incorporating such compounds could lead to innovative materials with applications in coatings, adhesives, and other industrial products .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of benzamide derivatives, including those based on this compound, demonstrated their potential as HDAC inhibitors. These compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of furan-containing benzamides against clinical isolates of bacteria and fungi. The results indicated that the presence of the furan ring significantly enhanced the antimicrobial activity compared to non-furan analogs, suggesting that modifications on the benzamide scaffold could lead to novel antimicrobial agents .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Benzamide backbone with a chloromethyl group at position 2.

- Furan-2-ylmethylamine as the N-substituent.

- Molecular weight: ~263.72 g/mol (calculated).

Comparison with Similar Compounds

Positional Isomers

Data Comparison :

Substituent Variations

N-(Chloromethyl)-3-chlorobenzamide ()

- Structural Difference : Chloro (–Cl) instead of chloromethyl (–CH₂Cl) at position 3; lacks the furan group.

- Reactivity : Less reactive toward nucleophilic substitution due to the absence of a labile CH₂Cl group.

- Application: Intermediate in synthesizing polyimide monomers.

2-Amino-N-(3-chlorophenethyl)benzamide ()

- Structural Difference: Amino (–NH₂) group at position 2 and 3-chlorophenethylamine substituent.

- Biological Relevance : Hybrid structure inspired by chlorinated pharmaceuticals (e.g., chloramphenicol).

N-{[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide ()

Reactivity and Functionalization

The chloromethyl group in 3-(chloromethyl)-N-(furan-2-ylmethyl)benzamide is highly reactive, enabling:

- Nucleophilic substitution (e.g., with amines, thiols) to form secondary derivatives .

- Cross-coupling reactions for bioconjugation or drug delivery systems.

In contrast, N-(chloromethyl)benzamide derivatives () are widely used as benzamidomethylating agents, forming dibenzamidomethylated products under reactive conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.